Fmoc-N-Et-Phe(4-Me)-OH
Description
Contextualization of N-Alkylated and Ring-Substituted Phenylalanine Derivatives in Non-Canonical Amino Acid Research
N-alkylation, the substitution of the amide proton with an alkyl group, is a widely employed modification in peptide chemistry. nih.gov This alteration can significantly impact the conformational flexibility of the peptide backbone, often leading to increased resistance to enzymatic degradation by proteases. nih.gov The replacement of the N-H group with an N-alkyl group removes a hydrogen bond donor, which can disrupt secondary structures like β-sheets and induce unique turn geometries. nih.gov N-methylated amino acids, for instance, are known to be important constituents of many natural peptide antibiotics, contributing to their stability and biological activity. researchgate.net
Concurrently, substitution on the phenyl ring of phenylalanine allows for the fine-tuning of its steric and electronic properties. The introduction of a methyl group at the para-position, as in 4-methylphenylalanine, can enhance the hydrophobicity of the side chain, which may influence peptide-receptor interactions and membrane permeability. cymitquimica.com Studies have shown that such substitutions can modulate the biological activity of peptides, for example, by increasing the affinity for specific opioid receptors. mdpi.com The electronic effects of substituents on the phenyl ring can also control local conformation through interactions such as CH-π stacking. chemnet.com
Rationale for Introducing Fmoc-N-Et-Phe(4-Me)-OH as a Specialized Building Block in Peptide Science
The compound This compound combines the features of both N-alkylation (with an ethyl group) and ring substitution (with a methyl group at the 4-position). The fluorenylmethoxycarbonyl (Fmoc) group is a standard protecting group for the amine function in solid-phase peptide synthesis, allowing for the stepwise assembly of peptide chains. nih.govcnr.it The specific combination of N-ethylation and 4-methylation in this building block offers a unique set of properties.
The N-ethyl group, being larger than the more common N-methyl group, is expected to impose even greater steric hindrance, further restricting the rotation around the peptide bond and potentially leading to a higher degree of conformational constraint. acs.org This can be a valuable tool for locking a peptide into a specific bioactive conformation. The 4-methyl group on the phenyl ring adds to the hydrophobicity of the amino acid side chain, which can be beneficial for enhancing interactions with hydrophobic pockets in target proteins or for improving passage across cellular membranes. cymitquimica.com Therefore, the use of This compound in peptide synthesis is a deliberate strategy to create peptides with enhanced stability, defined conformations, and potentially improved biological activity.
Overview of Key Research Trajectories and Methodological Innovations Involving this compound
While specific research trajectories focusing exclusively on This compound are not yet extensively documented, its potential applications can be inferred from studies on analogous compounds. A primary research direction would be its use in the development of therapeutic peptides, particularly in areas where proteolytic stability and specific receptor interactions are crucial. researchgate.net For example, it could be incorporated into peptide-based drugs to prolong their half-life in vivo.
Methodologically, the synthesis of N-alkylated amino acids has seen significant innovation. Reductive amination is a common method for introducing the N-alkyl group. chimia.ch One established route for synthesizing N-alkylated Fmoc-amino acids involves the formation of an oxazolidinone intermediate from the parent Fmoc-amino acid, followed by reductive ring-opening. researchgate.net Another approach involves direct alkylation of the Fmoc-protected amino acid. cnr.it These methods can be adapted for the synthesis of This compound . The availability of this building block facilitates its direct incorporation into peptides using standard solid-phase synthesis protocols, enabling the exploration of its unique properties in a wide range of peptide sequences.
Data Tables
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Fmoc-N-Me-Phe(4-Me)-OH | Fmoc-Phe(4-Me)-OH |
| CAS Number | 2490159-62-9 chemnet.comCurrent time information in Bangalore, IN.bldpharm.comsigmaaldrich.comats-mall.comguidechem.com | 227616-20-8 sigmaaldrich.com | 199006-54-7 nih.govrsc.org |
| Molecular Formula | C27H27NO4 Current time information in Bangalore, IN. | C26H25NO4 sigmaaldrich.com | C25H23NO4 nih.govrsc.org |
| Molecular Weight | 429.51 g/mol Current time information in Bangalore, IN.ats-mall.com | 415.48 g/mol sigmaaldrich.com | 401.45 g/mol rsc.org |
| Appearance | Not specified | White to off-white solid sigmaaldrich.com | Not specified |
| Purity | ≥97% Current time information in Bangalore, IN. | ≥95% sigmaaldrich.com | Not specified |
| Storage Temperature | Room temperature Current time information in Bangalore, IN. | 0-8 °C sigmaaldrich.com | -20°C rsc.org |
Note: Data for this compound is based on supplier information. Data for related compounds is included for comparison.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-3-28(25(26(29)30)16-19-14-12-18(2)13-15-19)27(31)32-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,3,16-17H2,1-2H3,(H,29,30)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMWSWHQFZWAHZ-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(CC1=CC=C(C=C1)C)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H](CC1=CC=C(C=C1)C)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Fmoc N Et Phe 4 Me Oh
Asymmetric Synthesis of N-Ethyl-4-Methylphenylalanine Scaffolds
The cornerstone for synthesizing Fmoc-N-Et-Phe(4-Me)-OH is the creation of its precursor, N-Ethyl-4-methylphenylalanine, with a defined stereochemistry at the α-carbon. Asymmetric synthesis is preferred over classical resolution for its efficiency and atom economy. researchgate.net Key strategies involve the use of chiral auxiliaries to guide the stereochemical outcome of bond-forming reactions or the application of chiral catalysts to create the desired enantiomer.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereoselective formation of a new chiral center. In the context of amino acid synthesis, chiral Ni(II) complexes of Schiff bases derived from glycine or alanine have proven effective. nih.govtcichemicals.com These complexes create a rigid, planar environment that allows for diastereoselective alkylation of the α-carbon. After the desired alkyl group (in this case, a 4-methylbenzyl group) is installed, the auxiliary can be removed under acidic conditions to yield the α-substituted amino acid. nih.gov
Organocatalysis presents an alternative, metal-free approach to stereocontrol. rsc.org Chiral amine catalysts can be employed in the atroposelective N-alkylation of sulfonamides, a strategy that can be adapted for the synthesis of axially chiral amino phenols and related compounds. rsc.orgresearchgate.net While not a direct synthesis of the target scaffold, these methods highlight the power of organocatalysis in controlling stereochemistry in complex amine alkylations.
Table 1: Comparison of Stereocontrol Strategies in Asymmetric Amino Acid Synthesis
| Strategy | Method | Typical Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral Auxiliary | Ni(II) Complex Alkylation | Chiral ligand (e.g., from proline), Ni(NO₃)₂, Base (e.g., tBuOK), Alkyl Halide | High diastereoselectivity (>98% de), well-established methodology. nih.gov | Stoichiometric use of chiral auxiliary, requires additional protection/deprotection steps. nih.gov |
| Asymmetric Catalysis | Organocatalytic N-Alkylation | Chiral Amine Catalysts (e.g., Cinchona alkaloids), Phase-Transfer Catalysts | Catalytic use of chiral source, operational simplicity. researchgate.net | May require extensive optimization for specific substrates, potential for lower enantioselectivity compared to auxiliaries. |
The synthesis of the N-Ethyl-4-methylphenylalanine precursor involves two key transformations: the formation of the 4-methylphenylalanine backbone and the subsequent N-ethylation.
Alkylation: The introduction of the 4-methylbenzyl group onto a glycine or alanine template is a critical C-C bond-forming step. When using methods like the Ni(II) complex strategy, reaction conditions must be carefully optimized. nih.gov Factors such as the choice of base, solvent, temperature, and phase-transfer catalyst can significantly impact the yield and diastereoselectivity. For instance, using potassium tert-butoxide (tBuOK) as the base in a solvent like N,N-dimethylformamide (DMF) often facilitates efficient alkylation. nih.gov
Amination: The introduction of the N-ethyl group is typically achieved via reductive amination of the corresponding α-keto acid or by direct N-alkylation of the 4-methylphenylalanine precursor. Direct alkylation requires a delicate balance to prevent over-alkylation and racemization. Solid-phase approaches have been developed for the N-alkylation of amino acids, where the carboxylic acid is temporarily protected on a resin, allowing for clean reaction and purification. nih.gov The Biron-Kessler method, which involves methylation with reagents like methyl iodide, can be adapted for ethylation. nih.gov
Table 2: Optimization Parameters for N-Alkylation of Amino Acid Precursors
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Solvent | DMF, Acetonitrile | Improved conversion compared to DCM. | nih.gov |
| Base | DIEA, K₂CO₃ | Choice of base influences reaction rate and side reactions. DIEA is common in solid-phase methods. | nih.govnih.gov |
| Alkylating Agent | Ethyl Iodide, Diethyl Sulfate | Reactivity and potential for side reactions vary. | nih.gov |
| Temperature | Room Temperature to 50°C | Higher temperatures can increase reaction rate but may also promote side reactions or racemization. | nih.gov |
Installation and Selective Cleavage of the Fmoc Protecting Group on this compound
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine-protecting group in peptide synthesis due to its base lability, which makes it orthogonal to acid-labile side-chain protecting groups like Boc and tBu. chimia.chtotal-synthesis.com
The introduction of the Fmoc group onto the secondary amine of N-ethyl-4-methylphenylalanine is typically achieved using activated Fmoc reagents. The most common reagent is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), valued for its stability and for minimizing the formation of peptide oligomers during the reaction. total-synthesis.com Another option is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts under Schotten-Baumann conditions (e.g., NaHCO₃ in a dioxane/water mixture). total-synthesis.com For sterically hindered N-alkylated amino acids like the target compound, ensuring complete and efficient protection without side reactions is paramount. acs.org Protocols using Fmoc-OSu in a mixture of dioxane and aqueous sodium bicarbonate are generally effective. nih.gov Environmentally friendlier methods have also been developed that allow for efficient Fmoc protection in aqueous media without a catalyst. rsc.orgsemanticscholar.org
Table 3: Comparison of Common Fmoc Protection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Fmoc-OSu | NaHCO₃ or Na₂CO₃, Dioxane/H₂O, rt | High stability, low incidence of side reactions (e.g., dipeptide formation). total-synthesis.com | Generally slower reaction rate than Fmoc-Cl. |
| Fmoc-Cl | Pyridine/CH₂Cl₂ or NaHCO₃/Dioxane/H₂O, rt | Highly reactive, rapid protection. | Sensitive to moisture and heat, can lead to side products if not handled carefully. total-synthesis.com |
| Fmoc-OBt | Triethylamine, 20°C | Reacts efficiently with various amino acids. organic-chemistry.org | Less commonly used than Fmoc-OSu. |
The Fmoc group exhibits excellent stability under acidic conditions, allowing for the selective removal of other protecting groups such as tert-butoxycarbonyl (Boc) or trityl (Trt) using acids like trifluoroacetic acid (TFA). total-synthesis.comnih.gov This orthogonality is fundamental to modern solid-phase peptide synthesis (SPPS).
However, the Fmoc group is sensitive to basic conditions. Cleavage is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in DMF. thieme-connect.de The deprotection mechanism proceeds via β-elimination, releasing the free amine, carbon dioxide, and dibenzofulvene, which is scavenged by the amine base. thieme-connect.de While generally robust, the Fmoc group can be prematurely cleaved by the free amine of the amino acid itself, an autocatalytic decomposition that can be a concern during long-term storage of Fmoc-amino acid derivatives. nih.gov Interestingly, thermal cleavage of the Fmoc group at elevated temperatures (e.g., 120°C in DMSO) has been demonstrated, offering a base-free deprotection method that shows good selectivity towards the Boc group. chimia.ch
Table 4: Stability and Cleavage of the Fmoc Group
| Condition | Stability/Cleavage | Notes | Reference |
|---|---|---|---|
| Acidic | Highly Stable | Tolerates strong acids like Trifluoroacetic Acid (TFA) and HBr. | total-synthesis.com |
| Basic (Secondary Amines) | Labile | Standard cleavage with 20% piperidine in DMF. | thieme-connect.de |
| Hydrogenolysis (e.g., Pd/C, H₂) | Labile | Less reactive than benzyl (B1604629) groups, but cleavage can occur. Quasi-orthogonal to Cbz. | total-synthesis.com |
| Thermal (e.g., 120°C in DMSO) | Labile | Provides a base-free cleavage method. | chimia.ch |
Advanced Functional Group Interconversions and Derivatization of this compound
Once synthesized, this compound can serve as a building block for more complex molecules. Derivatization strategies typically target the free carboxylic acid group, as the N-ethyl and 4-methylphenyl moieties are relatively inert under standard peptide synthesis conditions.
The carboxylic acid can be converted into a variety of functional groups. Standard peptide coupling reagents (e.g., DIC/OxymaPure, BOP) can be used to form amide bonds with other amino acids or amines, incorporating the unique N-ethyl-4-methylphenylalanine residue into peptide chains. peptide.comresearchgate.net Esterification can be performed to generate methyl or ethyl esters, which can be useful for subsequent manipulations or to modify the compound's solubility. Furthermore, the carboxyl group can be reduced to a primary alcohol, providing a handle for further functionalization, such as ether formation or oxidation to an aldehyde.
While the 4-methyl group on the phenyl ring is not readily functionalized, analogues of the target compound could be synthesized with more reactive groups on the aromatic ring, such as an allyl ester as seen in Fmoc-Phe(4-COOAll)-OH, to allow for advanced modifications via reactions like palladium-catalyzed chemistry. chemimpex.com
Side-Chain Modifications for Enhanced Research Utility
Modifications to the 4-methylphenyl side-chain of this compound can yield derivatives with altered steric and electronic properties, which are valuable for structure-activity relationship (SAR) studies and for developing peptides with tailored characteristics.
One common strategy for modifying the phenyl ring is through the introduction of various substituents. For instance, halogenation of the aromatic side-chain of Fmoc-phenylalanine derivatives has been shown to influence their self-assembly and hydrogelation properties. rsc.orgresearchgate.net It is plausible that similar modifications to the 4-methylphenyl ring of this compound could be achieved. The introduction of single halogen atoms such as fluorine, chlorine, or bromine at different positions on the phenyl ring can modulate the electronic and steric nature of the side chain, impacting peptide folding and interaction with biological targets. researchgate.netrsc.org
Furthermore, the introduction of isotopically labeled groups can create valuable tools for structural biology and metabolic studies. For example, methods have been developed to introduce 13C-19F spin systems into the deuterated aromatic side chains of phenylalanine for protein NMR applications. nih.gov Similar strategies could potentially be adapted to synthesize isotopically labeled versions of this compound for use in advanced spectroscopic analyses of peptide conformation and dynamics. nih.gov
The following table outlines potential side-chain modifications of the 4-methylphenyl group and their prospective research applications.
| Modification Type | Potential Reagents/Method | Rationale for Enhanced Utility |
| Halogenation | Electrophilic halogenating agents (e.g., N-halosuccinimides) | Modulates electronic properties and steric bulk, influencing peptide conformation and binding affinity. Can enhance hydrogelation properties for biomaterial applications. rsc.orgresearchgate.netrsc.org |
| Nitration | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Introduces a nitro group that can be further functionalized or used as a spectroscopic probe. |
| Isotopic Labeling | Use of isotopically labeled starting materials (e.g., ¹³C, ²H, ¹⁵N) | Enables detailed structural and dynamic studies of peptides by NMR spectroscopy and mass spectrometry. nih.govnih.gov |
| Introduction of Functional Groups | Various, depending on the desired group (e.g., acylation, formylation) | Allows for the attachment of reporter molecules, cross-linkers, or other functionalities for specific research applications. |
This table presents potential modifications based on synthetic methodologies for analogous compounds.
Synthesis of Analogs and Probes Based on the this compound Framework
The synthesis of analogs and probes derived from the this compound scaffold is crucial for exploring the chemical space around this unique amino acid and for developing tools for biochemical and pharmacological research.
A primary approach to creating analogs involves varying the N-alkyl substituent. While this article focuses on the N-ethyl derivative, synthetic methods for N-methylated amino acids are well-established and could be adapted for other N-alkyl groups. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, the use of different alkyl halides in the N-alkylation step could yield a series of Fmoc-N-alkyl-Phe(4-Me)-OH derivatives, allowing for a systematic investigation of the impact of the N-alkyl chain length and branching on peptide properties. High-yielding methods for the synthesis of N-ethyl dehydroamino acids using triethyloxonium tetrafluoroborate have been reported, which could potentially be adapted for the N-ethylation of Fmoc-Phe(4-Me)-OH. nih.gov
The development of probes often involves the incorporation of reporter groups, such as fluorescent dyes, biotin, or photoreactive moieties. These can be introduced onto the side-chain of the amino acid. For example, photoreactive amino acids containing benzophenone or aryl azide moieties have been synthesized to create photoaffinity probes for identifying ligand-receptor interactions. rsc.org Similarly, amino acids with "clickable" functional groups, like terminal alkynes, allow for the convenient attachment of various reporter tags via click chemistry. rsc.org Adapting these strategies to the 4-methylphenyl side-chain of this compound could lead to the development of powerful tools for studying peptide-protein interactions. Site-directed spin labeling using unnatural amino acids with keto functional groups has also been demonstrated as a viable strategy for introducing probes. pnas.org
The following table summarizes potential analogs and probes that could be synthesized from the this compound framework.
| Derivative Type | Synthetic Strategy | Potential Application |
| N-Alkyl Analogs | N-alkylation with various alkyl halides or other alkylating agents. nih.gov | Structure-activity relationship studies to optimize peptide properties such as stability and cell permeability. |
| Side-Chain Isomers | Synthesis starting from isomeric precursors (e.g., 2-methylphenylalanine or 3-methylphenylalanine). | Investigating the influence of the methyl group's position on peptide structure and function. |
| Photoreactive Probes | Introduction of a photoreactive group (e.g., benzophenone, aryl azide) onto the phenyl ring. rsc.org | Photoaffinity labeling to identify and characterize binding partners of peptides. |
| Clickable Probes | Incorporation of a "clickable" handle (e.g., alkyne, azide) on the side-chain. rsc.org | Facile and specific labeling of peptides with fluorescent dyes, biotin, or other reporter molecules. |
| Spin-Labeled Probes | Introduction of a stable radical (nitroxide) via a functionalized side-chain. pnas.org | Studying peptide structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. |
This table presents potential analogs and probes based on synthetic methodologies for analogous compounds.
Conformational Analysis and Advanced Structural Characterization Methodologies of Fmoc N Et Phe 4 Me Oh and Its Oligomers
Spectroscopic Techniques for Investigating Conformational Preferences
Spectroscopic methods are powerful, non-invasive tools for probing the conformational dynamics of molecules in solution. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information on the local and global structural features of Fmoc-N-Et-Phe(4-Me)-OH.
High-resolution NMR spectroscopy is an indispensable tool for the detailed conformational analysis of modified amino acids in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a wealth of information regarding its solution-state structure.
In a typical ¹H NMR spectrum, the chemical shifts of the protons are highly sensitive to their local electronic environment and spatial orientation. For instance, the protons of the N-ethyl group and the 4-methyl group would give rise to characteristic signals. The absence of an amide proton (N-H) signal, a feature typically observed between 7 and 9 ppm in standard Fmoc-amino acids, is a direct confirmation of N-alkylation.
To illustrate the expected proton chemical shifts, data from the parent compound, Fmoc-Phe-OH, can be used as a reference. The N-ethylation and 4-methylation would be expected to induce predictable changes in the chemical shifts of nearby protons due to altered electronic and steric environments.
Table 1: Representative ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (ppm) for this compound | Notes |
|---|---|---|
| Fmoc group protons | 7.20 - 7.90 | Aromatic protons of the fluorenyl group. |
| Phenyl group protons | ~7.10 - 7.30 | Aromatic protons of the 4-methylphenyl ring. |
| α-CH | ~4.50 - 4.80 | Shift influenced by N-ethylation. |
| β-CH₂ | ~3.00 - 3.30 | Protons adjacent to the aromatic ring. |
| N-CH₂ (ethyl) | ~3.40 - 3.70 | Methylene protons of the N-ethyl group. |
| CH₃ (ethyl) | ~1.10 - 1.30 | Methyl protons of the N-ethyl group. |
| 4-CH₃ (phenyl) | ~2.30 | Methyl protons on the phenyl ring. |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
The Fmoc group itself exhibits strong CD signals in the far-UV region, which can sometimes mask the signals from the peptide backbone. However, in the context of an oligomer, changes in the CD spectrum upon incorporation of this compound can provide insights into the conformational changes induced by this modified residue.
In peptides, characteristic CD signals indicate the presence of ordered secondary structures:
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 193 nm.
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
Random coil: A strong negative band around 200 nm.
The presence of the N-ethyl group in this compound disrupts the ability of the preceding amide bond to act as a hydrogen bond donor. This disruption can destabilize or prevent the formation of regular secondary structures like α-helices and β-sheets. Therefore, peptides rich in this residue would be expected to exhibit CD spectra characteristic of more disordered or turn-like conformations. Studies on Fmoc-dipeptides have shown that self-assembly can lead to distinct CD signatures, indicating the formation of ordered supramolecular structures even in short peptides. nih.gov The specific impact of this compound on such assemblies would be a key area of investigation.
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules and is particularly sensitive to hydrogen bonding and changes in secondary structure. In the context of this compound, FTIR can provide valuable information about the intermolecular interactions in the solid state or in concentrated solutions.
A key spectral region for peptides is the Amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the amide backbone. leibniz-fli.de The frequency of the Amide I band is highly sensitive to the formation of hydrogen bonds and the local secondary structure.
Table 2: Typical Amide I Band Frequencies and Corresponding Secondary Structures
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
|---|---|
| α-helix | 1650 - 1660 |
| β-sheet | 1620 - 1640 (low frequency component) and 1680-1700 (high frequency component) |
| β-turn | 1660 - 1690 |
For this compound, the amide bond is a tertiary amide due to N-ethylation, meaning it lacks an N-H bond. Consequently, the Amide II band (typically around 1510-1580 cm⁻¹), which is largely due to N-H bending, would be absent for this specific residue. However, the Amide I band (C=O stretch) remains a powerful probe. In oligomers, the C=O group of the this compound residue can still act as a hydrogen bond acceptor. Changes in the position and shape of the Amide I band can therefore be used to infer the extent and nature of hydrogen bonding within oligomers containing this residue. For instance, a shift to lower wavenumbers is indicative of stronger hydrogen bonding. rsc.org
X-ray Crystallographic Analysis of this compound and Derived Crystal Structures
X-ray crystallography provides the most definitive, atomic-level picture of a molecule's three-dimensional structure in the solid state. While a crystal structure for this compound is not publicly available, analysis of closely related compounds, such as Fmoc-Phe-OH and other Fmoc-amino acids, allows for well-founded predictions of its likely solid-state conformation and packing. rsc.orgnih.gov
The crystal structures of Fmoc-amino acids are typically dominated by two main types of non-covalent interactions:
π-π stacking: The large, planar fluorenyl groups of the Fmoc moiety tend to stack with each other, forming extended aromatic arrays. This is a primary driving force for the molecular packing.
Hydrogen bonding: The carboxylic acid groups form hydrogen-bonded dimers or chains, creating robust supramolecular synthons that organize the molecules into well-defined layers or networks.
In the case of this compound, the N-ethyl and 4-methyl groups would introduce additional steric bulk that could influence the crystal packing. The N-ethyl group, in particular, would be expected to affect the local conformation around the α-carbon and could sterically hinder certain packing arrangements that are accessible to its non-alkylated counterpart. The 4-methyl group on the phenyl ring is a smaller perturbation but could subtly alter the π-π stacking geometry of the side chains.
A hypothetical crystal structure of this compound would likely still feature the characteristic π-π stacking of the fluorenyl groups and hydrogen bonding of the carboxylic acid groups. However, the precise intermolecular arrangement would be adjusted to accommodate the steric demands of the ethyl and methyl substituents.
Table 3: Crystallographic Data for the Related Compound Fmoc-Phe-OH
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 13.1570 |
| b (Å) | 4.9083 |
| c (Å) | 16.1242 |
| β (°) | 113.135 |
Data obtained from the Crystallography Open Database for Fmoc-Phe-OH. researchgate.net
Influence of N-Ethylation and 4-Methylation on the Conformational Landscape of this compound
The chemical modifications in this compound—N-ethylation and 4-methylation—have profound and distinct effects on its conformational properties compared to the parent Fmoc-Phe-OH.
N-Ethylation: The introduction of an ethyl group on the amide nitrogen has several significant conformational consequences:
Loss of Hydrogen Bond Donor: The most immediate effect is the removal of the amide proton, which eliminates the ability of this residue to act as a hydrogen bond donor in the formation of secondary structures like α-helices and β-sheets. This inherently makes peptides containing this residue more flexible or prone to adopting alternative conformations such as β-turns.
Steric Hindrance: The ethyl group is sterically more demanding than a hydrogen atom. This increased bulk restricts the rotation around the N-Cα bond (φ torsion angle), limiting the accessible conformational space on the Ramachandran plot. This steric hindrance can be a powerful tool to force a peptide into a specific conformation. nih.gov
Cis/Trans Isomerization: The amide bond preceding the N-ethylated residue is a tertiary amide. Unlike secondary amides, which strongly prefer the trans conformation (ω ≈ 180°), tertiary amides have a lower energy barrier to rotation, and both cis (ω ≈ 0°) and trans isomers can be significantly populated at room temperature. This can lead to conformational heterogeneity in peptides containing this residue.
4-Methylation: The methylation of the phenyl ring at the para position has more subtle, yet potentially important, effects:
Increased Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the side chain, which can enhance hydrophobic interactions within a peptide or with other molecules.
Steric and Electronic Effects: The methyl group adds steric bulk to the end of the side chain, which could influence how it packs in a folded structure or crystal lattice. It also has a weak electron-donating effect, which can subtly alter the electronic properties of the aromatic ring, potentially affecting π-π stacking interactions.
Integration of Fmoc N Et Phe 4 Me Oh in Peptide and Peptidomimetic Architectures
Methodological Considerations for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N-Et-Phe(4-Me)-OH
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides, but the inclusion of N-alkylated residues like this compound presents unique challenges that necessitate modifications to standard protocols.
The steric hindrance imparted by the N-ethyl group in this compound significantly impedes the coupling reaction, often leading to incomplete acylation and the formation of deletion sequences. researchgate.net To overcome this, highly potent coupling reagents are required. While standard reagents like HBTU and HCTU may be less effective, phosphonium (B103445) and iminium salt-based reagents have demonstrated superior performance. peptide.com
Key Coupling Reagents and Conditions:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often used in conjunction with a base like N,N-diisopropylethylamine (DIEA), HATU is highly effective for coupling sterically hindered amino acids. peptide.comchempep.com The use of an additive such as HOAt (1-hydroxy-7-azabenzotriazole) can further enhance coupling efficiency and reduce racemization. chempep.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): These reagents have also proven successful in promoting the difficult couplings involving N-methylated and other N-alkylated amino acids. researchgate.netbachem.com
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): This reagent is noted for its high reactivity, which can be beneficial for particularly challenging couplings, though it may also increase the risk of side reactions. bachem.com
In situ generation of acid chlorides: The conversion of the carboxylic acid to a highly reactive acid chloride using reagents like bis(trichloromethyl) carbonate (triphosgene) can facilitate coupling to the sterically hindered secondary amine of the preceding residue. researchgate.net
To drive the reaction to completion, it is common practice to use a significant excess of the protected amino acid and the coupling reagents. peptide.com Additionally, extended reaction times or double coupling cycles, where the coupling step is repeated with fresh reagents, are often necessary to achieve acceptable yields. researchgate.netkilobio.com Monitoring the completion of the coupling reaction is crucial. Traditional ninhydrin (B49086) tests are ineffective for secondary amines; therefore, alternative methods like the bromophenol blue test are employed. peptide.com
| Coupling Reagent | Additive/Base | Key Advantages | Considerations |
|---|---|---|---|
| HATU | DIEA, HOAt | High efficiency for hindered couplings, reduced racemization with HOAt. peptide.comchempep.com | Cost can be a factor for large-scale synthesis. |
| PyBOP/PyAOP | DIEA/NMM | Effective for N-alkylated amino acids. researchgate.netbachem.com | May be less potent than HATU for extremely difficult couplings. |
| PyBrOP | DIEA | Very high reactivity. bachem.com | Increased risk of side reactions and racemization with prolonged coupling times. bachem.com |
| Triphosgene (in situ acid chloride formation) | Collidine/DIEA | Generates highly reactive species, effective for hindered couplings. researchgate.net | Requires careful handling due to the toxicity of triphosgene. |
The presence of N-alkylated residues can disrupt the interchain hydrogen bonding network that leads to peptide aggregation during SPPS. sigmaaldrich.com While this can be advantageous, the steric bulk of the N-ethyl and 4-methylphenyl groups of this compound still presents a significant synthetic hurdle.
Effective Strategies Include:
Microwave-Enhanced SPPS: The application of microwave energy can accelerate coupling reactions, driving difficult couplings of bulky amino acids to completion more efficiently and in shorter times. cem.com
Solvent Choice: The use of more polar solvents like N-methylpyrrolidone (NMP) or the addition of chaotropic salts (e.g., LiCl) can help to disrupt aggregation and improve solvation of the growing peptide chain. sigmaaldrich.com
Resin Selection: Employing low-substitution resins or resins with polyethylene (B3416737) glycol (PEG) linkers can increase the distance between peptide chains, thereby reducing steric hindrance and aggregation. peptide.com
Incorporation of Backbone-Modifying Elements: The strategic placement of backbone-disrupting elements, such as pseudoprolines or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids, can prevent the formation of secondary structures that contribute to aggregation. sigmaaldrich.compeptide.com
The risk of racemization, or epimerization, is a critical concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. dntb.gov.uaresearchgate.net The activation of the carboxylic acid of an amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. researchgate.net
Methods to Minimize Racemization:
Choice of Coupling Reagents and Additives: The use of additives like HOBt, and particularly HOAt, is known to suppress racemization by forming active esters that are less prone to oxazolone formation. chempep.com Reagents like DEPBT are also noted for their ability to mediate amide bond formation with minimal racemization. bachem.com
Base Selection: The choice and amount of base used during coupling are critical. While tertiary amines like DIEA are commonly used, they can promote racemization. chempep.com Weaker bases, such as sym-collidine, are often recommended as substitutes to minimize this side reaction. chempep.combachem.com It is also crucial to avoid large excesses of base. chempep.com
Stepwise Synthesis: A stepwise coupling strategy is generally preferred over segment condensation approaches, as the activation of peptide fragments poses a much higher risk of racemization at the C-terminal residue. researchgate.net
Temperature Control: Performing coupling reactions at lower temperatures can help to reduce the rate of epimerization. u-tokyo.ac.jp
Solution-Phase Synthesis Approaches Utilizing this compound
While SPPS is the dominant technique, solution-phase peptide synthesis (LPPS) remains a valuable method, particularly for the large-scale production of peptides or for segments that are difficult to synthesize on a solid support. libretexts.orgbachem.com The principles of activation and coupling for this compound in solution-phase synthesis are similar to those in SPPS, with a strong emphasis on minimizing racemization. libretexts.org
In solution-phase synthesis, the N-terminal amino group is typically protected with an Fmoc group, and the C-terminal carboxyl group is often protected as a methyl or benzyl (B1604629) ester. libretexts.org The coupling of this compound would involve the use of the same high-potency coupling reagents (e.g., HATU, PyBOP) and racemization-suppressing additives (e.g., HOAt) as in SPPS. acs.org Purification after each coupling step is achieved through extraction or crystallization, which can be more labor-intensive than the simple washing steps of SPPS. bachem.com
Impact of this compound on Peptide Secondary Structure Formation and Stability
The introduction of N-alkylated amino acids into a peptide backbone has profound consequences for its conformational properties. nih.gov The replacement of the amide proton with an alkyl group eliminates a hydrogen bond donor, which can destabilize canonical secondary structures like α-helices and β-sheets that rely on these hydrogen bonds for their stability. nih.gov
The steric interactions introduced by the N-ethyl group in this compound can force the preceding peptide bond to adopt a cis conformation, which is energetically disfavored in most non-proline residues. This cis-amide bond can induce specific turns or kinks in the peptide backbone.
β-Turns: The propensity of N-alkylated amino acids to favor cis-amide bonds makes them potent inducers of β-turns, which are crucial for protein folding and molecular recognition events.
Polyproline II (PPII) Helices: N-alkylation can also stabilize the polyproline II (PPII) conformation, a left-handed helical structure characterized by all-trans peptide bonds. nih.gov This conformation is important for protein-protein interactions and signal transduction.
Destabilization of α-Helices: The loss of the N-H hydrogen bond donor directly disrupts the i to i+4 hydrogen bonding pattern that defines the α-helix, generally leading to a significant destabilization of this secondary structure. nih.gov The degree of destabilization can be position-dependent. nih.gov
By strategically placing this compound within a peptide sequence, it is possible to exert a high degree of control over the resulting three-dimensional structure, effectively locking the peptide into a bioactive conformation.
| Secondary Structure | Impact of N-Alkylation | Underlying Mechanism |
|---|---|---|
| α-Helix | Destabilizing nih.gov | Elimination of N-H hydrogen bond donor disrupts the i to i+4 hydrogen bonding pattern. nih.gov |
| β-Sheet | Generally destabilizing | Disruption of inter-strand hydrogen bonds. |
| β-Turn | Inducing/Stabilizing | Promotes the formation of a cis-amide bond at the preceding residue, which is a key feature of many turn types. |
| Polyproline II (PPII) Helix | Stabilizing nih.gov | Steric constraints imposed by the N-alkyl group can favor the dihedral angles characteristic of the PPII conformation. nih.gov |
Enhancement of Enzymatic Stability through N-Alkylation
The modification of peptide backbones is a cornerstone strategy for overcoming the inherent limitations of peptide therapeutics, most notably their susceptibility to proteolytic degradation. The incorporation of N-alkylated amino acids, such as N-ethyl-4-methylphenylalanine derived from this compound, is a highly effective method to enhance enzymatic stability. nih.govnih.gov N-alkylation, specifically the substitution of the amide proton with an alkyl group, introduces a structural impediment that directly hinders the action of proteases.
Proteolytic enzymes, such as trypsin and chymotrypsin, recognize and bind to specific peptide sequences, subsequently catalyzing the hydrolysis of the amide bonds. This process is contingent upon the precise fit of the peptide substrate within the enzyme's active site. The presence of an N-ethyl group on the amide nitrogen of the peptide backbone physically obstructs this interaction. This steric hindrance prevents the enzyme from achieving the necessary conformation for catalysis, thereby rendering the adjacent peptide bond resistant to cleavage. nih.govacs.org
| Peptide Sequence | Modification | Enzyme | Half-life (t1/2) in vitro | Relative Stability Increase |
|---|---|---|---|---|
| Ac-Ala-Ala-Phe-Ala-NH₂ | None (Standard Peptide) | Chymotrypsin | ~15 min | Baseline |
| Ac-Ala-Ala-N-Et-Phe(4-Me)-Ala-NH₂ | N-ethyl and C4-methyl substitution | Chymotrypsin | > 24 hours | > 96-fold |
| Ac-Lys-Gly-Val-NH₂ | None (Standard Peptide) | Trypsin | ~30 min | Baseline |
| Ac-N-Et-Lys-Gly-Val-NH₂ | N-ethyl substitution at Lys | Trypsin | > 18 hours | > 36-fold |
This table presents illustrative data based on established principles of N-alkylation to demonstrate the expected enhancement in enzymatic stability. Actual values may vary depending on the specific peptide sequence and experimental conditions.
Development of Conformationally Constrained Peptidomimetics Featuring this compound
Incorporating this compound into a peptide sequence is a powerful tool for developing conformationally constrained peptidomimetics. The conformational flexibility of linear peptides is a primary reason for reduced receptor affinity and selectivity. By introducing residues that restrict this flexibility, it is possible to lock the peptide into a bioactive conformation that more precisely mimics the structure of a native ligand.
The structural constraints imposed by N-Et-Phe(4-Me)-OH arise from two key features:
N-Alkylation : The ethyl group on the amide nitrogen introduces steric bulk that restricts rotation around the N-Cα bond (the phi, φ, torsion angle). expasy.orgproteinstructures.com This steric clash disfavors many of the conformations typically accessible to standard amino acids. Furthermore, N-alkylation can influence the cis/trans isomerization of the peptide bond (omega, ω, angle), often favoring a higher population of the cis conformation compared to non-alkylated residues (except proline). researchgate.net
The combination of these features significantly limits the available conformational space of the peptide backbone, as visualized on a Ramachandran plot. proteinstructures.com While standard amino acids like phenylalanine can adopt a wide range of φ and ψ angles corresponding to structures like α-helices and β-sheets, the incorporation of N-Et-Phe(4-Me)-OH would result in a much more localized and defined set of allowed angles. This pre-organization can be leveraged to induce specific secondary structures, such as β-turns, which are critical for many biological recognition events. nih.gov
| Residue Type | Typical Allowed φ (phi) Angles | Typical Allowed ψ (psi) Angles | Key Conformational Effect |
|---|---|---|---|
| L-Phenylalanine | -170° to -50° | -60° to -30° (α-helix) +100° to +170° (β-sheet) | High flexibility, occupies large regions of the Ramachandran plot. |
| N-Et-Phe(4-Me) (Predicted) | Highly restricted ranges (e.g., -80° to -60°) | Highly restricted ranges (e.g., +130° to +160°) | Steric hindrance from N-ethyl group severely limits rotational freedom, promoting specific turn-like structures. expasy.orgproteinstructures.com |
This table provides a conceptual comparison of the conformational freedom of a standard amino acid versus the predicted constraints of N-Et-Phe(4-Me)-OH based on established principles of steric hindrance in N-alkylated residues.
Application of this compound in Macrocyclization Strategies for Peptide Scaffolds
Macrocyclization is a widely used strategy to improve the pharmacological properties of peptides, including stability, receptor affinity, and membrane permeability. nih.govresearchgate.net However, the process of cyclizing a linear peptide can be challenging, often resulting in low yields due to competing oligomerization reactions and the entropically unfavorable requirement for the peptide's ends to come into proximity. uni-kiel.de
The incorporation of conformationally constrained amino acids like N-Et-Phe(4-Me)-OH is a key strategy to overcome these hurdles. By introducing a "turn-inducing" element into the linear precursor, the peptide can be pre-organized into a conformation that is conducive to cyclization. nih.govuni-kiel.de This pre-organization brings the N- and C-termini closer together, increasing the effective molarity of the reacting groups and favoring the desired intramolecular reaction over intermolecular polymerization. nih.gov
Research has shown that N-alkylation can significantly improve the efficiency of macrolactamization. In some cases, N-methylated peptides have been shown to cyclize in excellent yields where their non-alkylated counterparts are sluggish or fail to cyclize efficiently. acs.org The conformational bias induced by the N-Et-Phe(4-Me)-OH residue can thus be strategically employed to facilitate the synthesis of complex cyclic peptides that would otherwise be difficult to access. This building block is therefore valuable not only for the final properties of the cyclic peptide but also as a synthetic tool to enable its efficient formation.
| Linear Peptide Precursor | Key Residue | Cyclization Method | Typical Yield | Rationale |
|---|---|---|---|---|
| H₂N-[Gly]₅-COOH | Glycine (Flexible) | Macrolactamization | 5-15% | High flexibility leads to aggregation and dimerization. |
| H₂N-Gly-Gly-N-Et-Phe(4-Me)-Gly-Gly-COOH | N-Et-Phe(4-Me) (Constrained) | Macrolactamization | 50-80% | Residue induces a turn, pre-organizing the backbone for efficient ring closure and minimizing side reactions. nih.govacs.org |
This table presents illustrative yield comparisons based on published findings for turn-inducing elements in peptide macrocyclization, highlighting the expected positive impact of incorporating a residue like N-Et-Phe(4-Me)-OH.
Computational and Theoretical Investigations of Fmoc N Et Phe 4 Me Oh
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of Fmoc-N-Et-Phe(4-Me)-OH. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on similar Fmoc-amino acid systems, such as the adsorption of Fmoc-Phe on graphene surfaces, have utilized DFT to determine the most stable conformations and their corresponding adsorption energies. For Fmoc-Phe on oxidized graphene, calculations have shown adsorption energies in the range of -0.63 eV to -0.77 eV, indicating favorable interactions where polar groups orient towards oxygen-containing functionalities on the surface. researchgate.net On pristine graphene, the interaction is dominated by π-π stacking, with adsorption energies around -0.62 eV to -0.89 eV. researchgate.net
For this compound, DFT calculations would similarly be employed to map its potential energy surface. This would involve systematically rotating the key dihedral angles, such as those associated with the N-ethyl group, the connection to the phenylalanine backbone, and the orientation of the 4-methylphenyl and Fmoc groups. The resulting energy landscape would reveal the lowest energy conformers, providing insights into the molecule's intrinsic structural preferences. The presence of the N-ethyl and 4-methyl groups is expected to introduce specific steric constraints and electronic effects that would modulate the conformational landscape compared to unsubstituted Fmoc-Phe.
Table 1: Representative Torsional Angles for Conformational Analysis of this compound
| Torsion Angle | Description | Expected Influence |
| ω (Cα-C') | Peptide bond | Influences secondary structure propensity. |
| φ (N-Cα) | Backbone | Defines backbone conformation. |
| ψ (Cα-C') | Backbone | Defines backbone conformation. |
| χ1 (N-Cα-Cβ-Cγ) | Side chain | Determines orientation of the 4-methylphenyl group. |
| χ2 (Cα-Cβ-Cγ-Cδ1) | Side chain | Further defines side chain conformation. |
| θ (Cα-N-Et) | N-alkylation | Rotation around the N-ethyl bond. |
This table presents a hypothetical set of key torsional angles that would be investigated in a DFT study to determine the conformational preferences of this compound.
Theoretical calculations can predict spectroscopic features, which are valuable for interpreting experimental data. For Fmoc-peptide systems, spectroscopic data including absorbance (UV and infrared), circular dichroism, and Raman spectra have been reported to understand the molecular organization. researchgate.net DFT calculations can be used to compute the vibrational frequencies of this compound. The resulting theoretical vibrational spectrum, including infrared (IR) and Raman active modes, can be correlated with experimental spectra to identify characteristic peaks. For instance, specific vibrational modes associated with the N-ethyl and 4-methylphenyl groups would be identifiable.
Furthermore, calculations of electronic transitions can predict the UV-Vis absorption spectrum, which is dominated by the π-systems of the fluorenyl (Fmoc) and phenyl rings. The predicted spectrum can help in understanding the electronic interactions between these chromophores.
Molecular Dynamics (MD) Simulations of this compound and its Peptide Conjugates
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their assemblies over time, offering insights that are complementary to static quantum chemical calculations.
The conformation and dynamics of peptides and their derivatives are highly influenced by the surrounding solvent. MD simulations in explicit solvent, such as water, can reveal how solvent molecules interact with this compound and affect its conformational flexibility. Studies on similar fluorinated Fmoc-Phe derivatives have used MD simulations to calculate properties like the solvent accessible surface area (SASA). nih.gov Such analyses for this compound would quantify the exposure of its hydrophobic (Fmoc, ethyl, methylphenyl) and hydrophilic (carboxyl) regions to the solvent. This information is crucial for understanding its solubility and propensity for aggregation. The simulations would also capture the dynamic transitions between different conformational states in solution.
Fmoc-protected amino acids are well-known for their ability to self-assemble into various nanostructures, such as fibrils and hydrogels. researchgate.netnih.govrsc.orgreading.ac.uk This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the Fmoc groups and hydrogen bonding. MD simulations are a powerful tool to investigate the initial stages of self-assembly. By simulating multiple this compound molecules in a simulation box, one can observe their aggregation behavior and analyze the key intermolecular interactions that stabilize the resulting clusters.
For instance, simulations can quantify the frequency and geometry of π-π stacking between the Fmoc groups and the 4-methylphenyl rings, as well as the formation of intermolecular hydrogen bonds involving the carboxyl groups. The ethyl and methyl substitutions are expected to influence the packing and ordering within the self-assembled structures due to steric hindrance and altered hydrophobic interactions. nih.gov
Table 2: Potential Intermolecular Interactions in the Self-Assembly of this compound
| Interaction Type | Interacting Groups | Role in Self-Assembly |
| π-π Stacking | Fmoc ↔ Fmoc | Primary driving force for aggregation. |
| π-π Stacking | 4-Me-Phe ↔ 4-Me-Phe | Contributes to ordering and stability. |
| Hydrogen Bonding | Carboxyl ↔ Carboxyl | Directs the formation of specific assemblies. |
| Hydrophobic Interactions | Ethyl, Methyl groups | Enhances aggregation by minimizing contact with water. |
| van der Waals Interactions | All atoms | General cohesive forces. |
This table outlines the key non-covalent interactions that would be investigated via MD simulations to understand the self-assembly of this compound.
In Silico Design Principles for Peptides and Peptidomimetics Incorporating this compound
The unique structural and chemical features of this compound make it an interesting building block for the in silico design of novel peptides and peptidomimetics with tailored properties. Computational tools can guide the rational incorporation of this modified amino acid into larger sequences. nih.gov
The N-ethylation can impart resistance to enzymatic degradation, a crucial factor for therapeutic peptides. The 4-methylphenyl group offers a site for further chemical modification and can influence the binding affinity and selectivity of the peptide to its biological target through specific hydrophobic or steric interactions.
In silico design strategies would involve using molecular docking and molecular dynamics simulations to predict how the incorporation of this compound at specific positions in a peptide sequence affects its three-dimensional structure and its interaction with a target protein. The computational models can be used to screen virtual libraries of peptides containing this modified residue to identify candidates with enhanced stability, binding affinity, or other desirable properties before their chemical synthesis and experimental validation.
Future Directions and Emerging Research Avenues for Fmoc N Et Phe 4 Me Oh
Exploration in Bioorthogonal Conjugation Reactions and Chemical Biology Tool Development
The development of bioorthogonal "click" chemistries has revolutionized the study of biological processes in their native environment. While Fmoc-N-Et-Phe(4-Me)-OH does not inherently possess a bioorthogonal handle, its structure serves as an excellent scaffold for modification. Future research could focus on synthesizing derivatives of this compound that incorporate bioorthogonal functionalities, such as azides, alkynes, or strained alkenes.
These modified building blocks could then be incorporated into peptides and proteins to serve as probes for studying protein-protein interactions, enzyme activities, and post-translational modifications. For instance, a peptide containing an azide-modified analog of N-Et-Phe(4-Me) could be used to "click" onto a fluorescent dye or an affinity tag after being introduced into a cellular system, allowing for visualization and isolation of target biomolecules. The N-ethyl and 4-methyl modifications would provide the resulting peptide probes with enhanced stability and specific binding properties.
Table 1: Potential Bioorthogonal Derivatives of this compound
| Derivative Name | Bioorthogonal Handle | Potential Application |
| Fmoc-N-Et-Phe(4-(azidomethyl))-OH | Azide | Strain-promoted azide-alkyne cycloaddition (SPAAC) for in vivo labeling. |
| Fmoc-N-Et-Phe(4-(ethynyl))-OH | Terminal Alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling in fixed cells or lysates. |
| Fmoc-N-Et-Phe(4-(trans-cyclooctenyl))-OH | Strained Alkene | Inverse-electron-demand Diels-Alder cycloaddition (IEDDA) for rapid and catalyst-free in vivo conjugation. |
Advancements in High-Throughput Synthesis and Screening Methodologies for this compound Libraries
High-throughput synthesis and screening have become indispensable tools in drug discovery and materials science. The incorporation of this compound into peptide libraries could lead to the discovery of novel bioactive peptides with enhanced properties. The N-ethylation is known to restrict the conformational flexibility of the peptide backbone, which can lead to higher receptor affinity and selectivity.
Future research efforts are anticipated to focus on optimizing the solid-phase synthesis protocols for peptides containing N-ethylated and 4-methylated phenylalanine residues. nih.gov This includes the development of more efficient coupling reagents and conditions to overcome the steric hindrance associated with the N-ethyl group. Once these methods are established, large combinatorial peptide libraries can be synthesized and screened for a variety of applications, including:
Therapeutic Leads: Screening for peptides with high affinity for disease-relevant targets such as G-protein coupled receptors (GPCRs) or enzymes.
Cell-Penetrating Peptides (CPPs): The hydrophobic nature of the 4-methylphenyl group combined with the conformational constraints of N-ethylation could lead to novel CPPs with improved cellular uptake.
Biomaterials: Developing peptides that can self-assemble into well-defined nanostructures for applications in tissue engineering and drug delivery.
Development of Novel Analytical Tools for Characterizing Complex Systems Containing this compound
The increasing complexity of biological and synthetic systems incorporating modified amino acids necessitates the development of advanced analytical techniques for their characterization. For peptides and materials containing this compound, future research in analytical chemistry could focus on:
Advanced Mass Spectrometry (MS) Techniques: Developing fragmentation methods that can unambiguously identify the location of N-ethylated and 4-methylated phenylalanine residues within a peptide sequence. This is particularly important for characterizing complex peptide mixtures and for sequencing peptides de novo.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing advanced NMR techniques, such as residual dipolar couplings (RDCs) and paramagnetic relaxation enhancement (PRE), to determine the three-dimensional structure of peptides containing this compound in solution. This information is crucial for understanding how the modifications influence peptide conformation and function.
Chromatographic Methods: Developing novel stationary phases for high-performance liquid chromatography (HPLC) that can effectively separate and purify peptides containing this sterically hindered amino acid.
Table 2: Emerging Analytical Techniques for this compound Containing Systems
| Analytical Technique | Area of Advancement | Expected Outcome |
| Mass Spectrometry | Electron Transfer Dissociation (ETD) | Preservation of post-translational modifications and precise localization of N-ethylation. |
| NMR Spectroscopy | In-cell NMR | Structural and dynamic studies of peptides containing N-Et-Phe(4-Me) in a cellular environment. |
| Chromatography | Chiral Stationary Phases | Separation of diastereomeric peptides that may arise during synthesis. |
Potential Roles in Material Science and Supramolecular Chemistry Research
The self-assembly of small molecules, particularly amino acid derivatives, into well-ordered supramolecular structures is a rapidly growing field with applications in nanotechnology and biomaterials. The fluorenylmethoxycarbonyl (Fmoc) group itself is known to drive self-assembly through π-π stacking interactions. When combined with the hydrophobic 4-methylphenyl side chain of this compound, interesting and potentially useful self-assembling properties can be anticipated.
Future research in this area could explore:
Hydrogel Formation: Investigating the ability of this compound and short peptides derived from it to form hydrogels. These hydrogels could be used for 3D cell culture, controlled drug release, and as injectable scaffolds for tissue regeneration. The N-ethylation could provide enhanced resistance to enzymatic degradation, leading to more stable materials. Research on similar Fmoc-amino acids has demonstrated the feasibility of forming supramolecular hydrogels. researchgate.net
Nanofiber and Nanotube Formation: Exploring the conditions under which this compound self-assembles into nanofibers or nanotubes. These nanostructures could find applications as templates for the synthesis of inorganic nanomaterials, as components of electronic devices, or as carriers for drug delivery.
Responsive Materials: Designing peptides containing this compound that can undergo a change in their self-assembled structure in response to external stimuli such as pH, temperature, or light. These "smart" materials could be used to create sensors, actuators, and controlled-release systems.
The exploration of these future directions will undoubtedly expand the scientific and technological importance of this compound, transforming it from a specialized building block into a versatile tool for innovation in chemistry, biology, and materials science.
Q & A
Q. How to resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer : Systematically vary side-chain modifications (e.g., 4-Me vs. 4-Cl) and assess activity via dose-response assays (IC₅₀/EC₅₀). Statistical tools like ANOVA identify significant differences. Meta-analysis of PubChem BioAssay data (e.g., AID 743255) clarifies structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
